molecular formula C8H8N2S B1266886 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile CAS No. 70291-62-2

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No. B1266886
CAS RN: 70291-62-2
M. Wt: 164.23 g/mol
InChI Key: RILAXFOADRDGPQ-UHFFFAOYSA-N
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Description

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, also known as this compound or 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-CN, is an organic compound that has recently been studied for its potential applications in scientific research. It is an interesting compound due to its unique structure, which is composed of a nitrogen-containing heterocycle and a carbonitrile group. This compound has been studied for its synthetic methods, scientific research applications, biochemical and physiological effects, advantages and limitations of laboratory experiments, and potential future directions.

Scientific Research Applications

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a related compound to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, has been used in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines. These compounds have potential for various pharmacological applications (El-Kashef et al., 2007).

Production of Azo Dyes

A similar derivative, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has been utilized in the synthesis of azo dyes. These dyes display good coloration and fastness properties on polyester, indicating their potential in textile industry applications (Sabnis & Rangnekar, 1989).

Neuroprotective Effects

2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, a compound structurally related to the one , demonstrated antioxidant activity in various brain regions of mice. This suggests its potential in protecting the brain against neuronal damages seen in neuropathologies (Fortes et al., 2013).

Antibacterial Activities of Schiff Bases

Thiophene-3-carbonitrile containing Schiff bases, synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, have shown significant antibacterial activities. This highlights their potential as antimicrobial agents (Khan et al., 2013).

Antifungal Activity and Drug Design

2-Aminothiophene derivatives, closely related to this compound, were screened for antifungal activities and used in computer-aided drug design studies. These studies aimed at predicting structural characteristics influencing antifungal activities, thus guiding the synthesis of new derivatives for fungal infection treatment (Scotti et al., 2012).

Development of Antiarrhythmic and Antianxiety Compounds

Novel thiophene derivatives synthesized from compounds like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile have shown high antiarrhythmic, serotonin antagonist, and antianxiety activities. This suggests their potential in the development of treatments for these conditions (Amr et al., 2010).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILAXFOADRDGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293037
Record name 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70291-62-2
Record name 70291-62-2
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Record name 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile in medicinal chemistry?

A1: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, particularly those incorporating the thienopyrimidine scaffold. These derivatives have shown promise in exhibiting anticonvulsant, behavioral, and CNS antidepressant activities []. The presence of diverse functional groups within its structure allows for further modifications, enabling exploration of structure-activity relationships and the potential discovery of new therapeutic agents.

Q2: How is this compound utilized in the development of enantiomeric compounds with antitumor activity?

A2: This compound serves as a crucial starting point in a multi-step synthesis of enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives []. The synthesis involves reacting this compound with trifluoroacetic acid and phosphoryl trichloride, followed by a reaction with chiral amines. Notably, the resulting (R)-enantiomer demonstrated superior antitumor activity against MCF-7 cells compared to gefitinib []. This finding highlights the potential of using this compound as a building block for developing chiral compounds with enhanced therapeutic properties.

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